molecular formula C11H10BNO2 B1444835 [3-(Pyridin-4-yl)phenyl]boronic acid CAS No. 337536-25-1

[3-(Pyridin-4-yl)phenyl]boronic acid

Cat. No.: B1444835
CAS No.: 337536-25-1
M. Wt: 199.02 g/mol
InChI Key: MNLSLPDPQOGLHD-UHFFFAOYSA-N
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Description

[3-(Pyridin-4-yl)phenyl]boronic acid: is an organoboron compound with the molecular formula C11H10BNO2 . It is a derivative of boronic acid where a phenyl group is substituted with a pyridin-4-yl group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The primary target of [3-(Pyridin-4-yl)phenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the Suzuki–Miyaura cross-coupling reaction . It was discovered that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .

Pharmacokinetics

It is known that the compound is relatively stable , and it is typically stored under inert gas (nitrogen or Argon) at 2-8°C .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant , making it a valuable tool in organic synthesis.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . For example, the compound is typically used under mild conditions, and its reactivity can be influenced by the presence of other reagents in the reaction mixture . Additionally, the compound’s stability can be affected by exposure to air, hence it is typically stored under an inert gas .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Halogen-Metal Exchange and Borylation:

      Procedure: The synthesis involves the halogen-metal exchange reaction followed by borylation.

      Conditions: The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions.

  • Directed Ortho-Metallation (DoM) and Borylation:

      Procedure: This method involves the directed ortho-metallation of a pyridine derivative, followed by borylation.

      Conditions: The reaction is conducted at low temperatures under an inert atmosphere to ensure high selectivity and yield.

  • Palladium-Catalyzed Cross-Coupling:

      Procedure: Halopyridines are subjected to palladium-catalyzed cross-coupling with boronic acids or esters.

      Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent at moderate temperatures.

Industrial Production Methods:

Industrial production of [3-(Pyridin-4-yl)phenyl]boronic acid often involves large-scale palladium-catalyzed cross-coupling reactions due to their scalability and efficiency. The use of continuous flow reactors and automated systems further enhances the production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or peracids can oxidize [3-(Pyridin-4-yl)phenyl]boronic acid to form corresponding phenols or quinones.

      Major Products: Phenols, quinones.

  • Reduction:

      Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form corresponding alcohols or amines.

      Major Products: Alcohols, amines.

  • Substitution:

      Reagents and Conditions: Nucleophilic substitution reactions can occur with halides or other leaving groups in the presence of nucleophiles such as amines or thiols.

      Major Products: Substituted pyridines or phenyl derivatives.

Comparison with Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the pyridinyl group, making it less versatile in certain applications.

    Pyridinylboronic Acid: Contains a pyridine ring but lacks the phenyl group, affecting its reactivity and binding properties.

    Benzylboronic Acid: Contains a benzyl group instead of a pyridinyl group, leading to different chemical and biological properties.

Uniqueness:

Properties

IUPAC Name

(3-pyridin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLSLPDPQOGLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=NC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337536-25-1
Record name [3-(pyridin-4-yl)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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